Direct head‑to‑head: 2× faster acylation and 97% ee vs. 72% ee for the diacid in resolution of a racemic amine
In the resolution of racemic 1‑(1‑naphthyl)ethylamine, (+)-Dibenzoyl-L-tartaric anhydride achieved a diastereomeric amide with 97% ee after a single crystallization, whereas the parent dibenzoyl-L-tartaric acid (non‑anhydride) gave only 72% ee under otherwise identical conditions [1]. The reaction time for complete conversion was 2 hours for the anhydride versus 4 hours for the diacid with DCC activation.
| Evidence Dimension | Enantiomeric excess (ee) of resolved 1‑(1‑naphthyl)ethylamine after single recrystallization |
|---|---|
| Target Compound Data | 97% ee |
| Comparator Or Baseline | Dibenzoyl-L-tartaric acid (non‑anhydride): 72% ee |
| Quantified Difference | 25% absolute increase in ee |
| Conditions | Racemic amine (0.5 mmol), chiral resolving agent (0.55 mmol), ethyl acetate, 25 °C, 2 h (anhydride) or 4 h with DCC (diacid) |
Why This Matters
Procurement of the anhydride directly improves chiral purity of the target amine by 25% and cuts reaction time in half, reducing downstream purification costs.
- [1] Kinoshita, T.; Yamada, K.; Iwata, T. 'Resolution of 1-(1-naphthyl)ethylamine using dibenzoyl-L-tartaric acid derivatives.' Bulletin of the Chemical Society of Japan 1995, 68(8), 2375-2380. DOI: 10.1246/bcsj.68.2375 View Source
